molecular formula C14H22N2O2 B2779256 1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea CAS No. 1797281-42-5

1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea

Cat. No. B2779256
M. Wt: 250.342
InChI Key: ZVOFBBKANJMUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a chemical compound with the linear formula C11H16N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that has been reported, utilizing a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . A practically simple, catalyst-free and scalable synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has also been developed .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is defined by its linear formula C11H16N2O . The compound belongs to the class of molecules known as ethers, which are compounds having two alkyl or aryl groups bonded to an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could include reactions at the benzylic position, which are very important for synthesis problems . The reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Scientific Research Applications

Polymer Synthesis

  • Silicone-Urea Copolymers : Isopropyl alcohol (IPA), a solvent related to isopropyl groups in urea derivatives, has been used in the synthesis of silicone–urea copolymers. These copolymers exhibit excellent tensile strengths and thermal properties, indicating potential applications in materials science and engineering (Yilgor et al., 2003).

Pharmaceutical Applications

  • Naphthyl Analogues of Antiviral Agents : The synthesis of 5-isopropyl-6-naphthyl uracil and its derivatives demonstrates the use of isopropyl and uracil components in creating potential antiviral agents. These compounds are explored for their activity against HIV, showcasing the role of urea derivatives in medicinal chemistry (Imam et al., 1997).

Material Science

  • Optical Sensors : Urea derivatives have been incorporated into air-stable lipid films to construct optical sensors for detecting substances like urea in milk. This application highlights the potential of urea derivatives in environmental monitoring and food safety (Nikoleli et al., 2010).

Chemical Synthesis

  • Masked Isocyanates : Hindered ureas have been used as masked isocyanates, facilitating the carbamoylation of nucleophiles under neutral conditions. This innovative approach broadens the scope of synthetic applications for urea derivatives in organic synthesis (Hutchby et al., 2009).

properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)16-14(17)15-9-13(18-4)12-8-6-5-7-11(12)3/h5-8,10,13H,9H2,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOFBBKANJMUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea

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